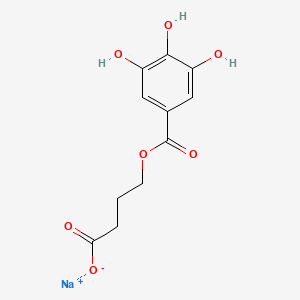

Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate

Description

Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate is a sodium salt derived from the esterification of 3,4,5-trihydroxybenzoic acid (galloyl group) with butanoic acid. Its structure comprises a galloyl moiety linked via a butanoate chain to a sodium carboxylate group. The extended butanoate chain may enhance lipophilicity compared to shorter-chain analogs, influencing bioavailability and binding interactions.

Properties

IUPAC Name |

sodium;4-(3,4,5-trihydroxybenzoyl)oxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O7.Na/c12-7-4-6(5-8(13)10(7)16)11(17)18-3-1-2-9(14)15;/h4-5,12-13,16H,1-3H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLJWCJRAKPSMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with butanoic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:

Esterification: Using a catalyst such as sulfuric acid or hydrochloric acid, the reaction is carried out under reflux conditions.

Neutralization: The esterified product is then neutralized with a sodium hydroxide solution to form the sodium salt.

Industrial Production Methods: In an industrial setting, the production of Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate may involve continuous flow reactors to optimize yield and purity. The process includes:

Raw Material Preparation: Ensuring high purity of 3,4,5-trihydroxybenzoic acid and butanoic acid.

Reaction Optimization: Using automated systems to control temperature, pressure, and reaction time.

Purification: Employing techniques such as crystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

Oxidation: Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate can undergo oxidation reactions, especially at the hydroxyl groups on the benzene ring.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Quinones or carboxylic acids.

Reduction Products: Alcohols or alkanes.

Substitution Products: Ester derivatives or substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate has been studied for its potential as an anticancer agent. Research indicates that butyrate derivatives can induce apoptosis in cancer cells and inhibit their proliferation.

- Case Study : In a study involving prostate cancer cells, sodium butyrate was shown to inhibit cell growth and promote apoptosis. When combined with other compounds like N-(4-hydroxyphenyl)-retinamide, the effects were antagonistic, suggesting careful consideration for combination therapies in clinical settings .

-

Gut Health :

- As a butyrate derivative, this compound may enhance gut health by promoting the growth of beneficial gut bacteria and improving intestinal barrier function.

- Research Findings : Studies have indicated that sodium butyrate can regulate gene expression related to inflammation and cell differentiation in the gastrointestinal tract .

-

Metabolic Regulation :

- Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate may play a role in metabolic regulation by influencing glucose metabolism and insulin sensitivity.

- Application Example : In animal models, sodium butyrate has been shown to enhance the effects of GLP-1 peptide analogs, which are important for glucose homeostasis .

Nutritional Applications

-

Dietary Supplement :

- The compound is being explored as a dietary supplement for its potential health benefits, particularly in managing metabolic disorders.

- Clinical Trials : Ongoing trials are investigating the efficacy of sodium butyrate supplements in improving metabolic health in obese individuals.

- Food Preservation :

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate involves its interaction with various molecular targets:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Cell Signaling Modulation: The compound can modulate signaling pathways related to cell growth and apoptosis, which is relevant in cancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other galloyl-derived esters and fluorinated analogs. Below is a comparative analysis with two key analogs:

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate

- Structural Differences: Shorter acetate chain (C2) vs. butanoate (C4) in the target compound. Sodium carboxylate group positioned at the terminal end of the acetate chain.

- Physicochemical Properties: Molecular Formula: C₉H₇NaO₇ (vs. C₁₁H₁₁NaO₇ for the butanoate analog). Higher water solubility due to shorter chain length and ionic character .

- Applications: Used as a building block in pharmaceutical synthesis (e.g., drug candidates for neurological disorders) . Enhances agrochemical formulations by improving pesticidal efficacy and environmental safety . Facilitates material science innovations, such as polymers with tailored thermal stability .

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

- Structural Differences: Fluorinated aromatic ring (2,4,5-trifluorophenyl) vs. non-fluorinated galloyl group. Ethyl ester and ketone functional groups (vs. sodium carboxylate and phenolic hydroxyls).

- Physicochemical Properties :

- Applications: Intermediate in synthesizing fluorinated pharmaceuticals (e.g., antiviral or anticancer agents) . Limited water solubility restricts use to organic-phase reactions .

Table 1: Comparative Overview of Key Compounds

Research Findings and Implications

- Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate demonstrates versatility in drug discovery, with studies highlighting its role in synthesizing kinase inhibitors and antimicrobial agents . Its shorter chain enables rapid systemic absorption but may limit sustained-release applications.

- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate’s fluorinated structure enhances metabolic stability, making it a critical intermediate in protease inhibitor development .

- Further studies are needed to validate its antioxidant efficacy and stability under physiological conditions.

Biological Activity

Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate, a derivative of butyrate, exhibits significant biological activity with implications in various fields, particularly in cancer research and cellular biology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate is characterized by its unique structure that incorporates a butanoic acid moiety linked to a trihydroxybenzoyl group. This structural configuration is believed to enhance its biological activity compared to other butyrate derivatives.

The primary biological activities of sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar to sodium butyrate, this compound acts as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, it promotes histone acetylation, leading to altered gene expression associated with cell cycle regulation and apoptosis induction .

- Cell Cycle Arrest : Research indicates that sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate induces cell cycle arrest in the G0/G1 phase. This effect is linked to increased expression of cyclin-dependent kinase inhibitors such as p21 and p27 .

- Apoptosis Induction : The compound has been shown to trigger apoptosis in various cancer cell lines through the activation of the mitochondrial apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

In Vitro Studies

- Cytotoxicity : Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate exhibits dose-dependent cytotoxic effects in nasopharyngeal carcinoma (NPC) cells. At concentrations of 1 mM to 10 mM, it significantly reduces cell viability and induces morphological changes indicative of apoptosis .

- Gene Expression Modulation : The compound influences the expression of several genes involved in cell proliferation and survival. For instance, it enhances the expression of pro-apoptotic genes while suppressing genes that promote cell cycle progression .

In Vivo Studies

- Tumor Growth Inhibition : In animal models, sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate has demonstrated the ability to inhibit tumor growth effectively. Studies show that it can prolong survival and improve overall health metrics in transgenic mouse models of diseases like Huntington's disease .

- Combination Therapy : When used in combination with other therapeutic agents like N-(4-hydroxyphenyl)-retinamide (4-HPR), sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate exhibits antagonistic effects on cancer cell proliferation and apoptosis. This highlights the need for careful consideration in combinatorial treatment strategies .

Data Summary

Case Studies

- Case Study 1 : A study on NPC cells treated with varying concentrations of sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate showed a significant reduction in viability correlated with increased apoptosis markers such as cleaved caspase-3 levels.

- Case Study 2 : In a mouse model for Huntington's disease, administration of sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate resulted in improved motor function and reduced neurodegeneration markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.